Cas no 26341-92-4 (1-Ethoxy-4-(sulfinylamino)benzene)
1-Ethoxy-4-(sulfinylamino)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-ethoxy-4-(sulfinylamino)benzene
- ethyl 4-(sulfinylamino)phenyl ether
- FCH2484261
- T5658
- 1-Ethoxy-4-(sulfinylamino)benzene
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- Inchi: 1S/C8H9NO2S/c1-2-11-8-5-3-7(4-6-8)9-12-10/h3-6H,2H2,1H3
- InChI Key: SVQJJGXTXYTYFM-UHFFFAOYSA-N
- SMILES: S(=NC1C=CC(=CC=1)OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Topological Polar Surface Area: 39.7
1-Ethoxy-4-(sulfinylamino)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E261840-250mg |
1-Ethoxy-4-(sulfinylamino)benzene |
26341-92-4 | 250mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E261840-500mg |
1-Ethoxy-4-(sulfinylamino)benzene |
26341-92-4 | 500mg |
$ 300.00 | 2022-06-05 | ||
| TRC | E261840-1000mg |
1-Ethoxy-4-(sulfinylamino)benzene |
26341-92-4 | 1g |
$ 480.00 | 2022-06-05 | ||
| A2B Chem LLC | AI46106-500mg |
1-Ethoxy-4-(sulfinylamino)benzene |
26341-92-4 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AI46106-1g |
1-Ethoxy-4-(sulfinylamino)benzene |
26341-92-4 | >95% | 1g |
$439.00 | 2024-04-20 | |
| A2B Chem LLC | AI46106-5g |
1-Ethoxy-4-(sulfinylamino)benzene |
26341-92-4 | >95% | 5g |
$787.00 | 2024-04-20 |
1-Ethoxy-4-(sulfinylamino)benzene Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 1-Ethoxy-4-(sulfinylamino)benzene
1-Ethoxy-4-(sulfinylamino)benzene: A Comprehensive Overview
The compound with CAS No 26341-92-4, commonly referred to as 1-Ethoxy-4-(sulfinylamino)benzene, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an ethoxy group and a sulfinylamino group attached to a benzene ring. The benzene ring serves as the central framework, while the ethoxy and sulfinylamino groups contribute to its diverse chemical properties and reactivity.
Recent studies have highlighted the potential of 1-Ethoxy-4-(sulfinylamino)benzene in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The sulfinylamino group is known to enhance the molecule's ability to interact with biological systems, making it a valuable intermediate in pharmaceutical research. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising activity against inflammatory pathways, suggesting its potential in treating conditions like arthritis and neurodegenerative diseases.
In addition to its pharmacological applications, 1-Ethoxy-4-(sulfinylamino)benzene has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel catalysts for organic transformations. A 2023 paper in *Chemical Communications* reported that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, significantly improving reaction yields and selectivity. This highlights its versatility across different scientific domains.
The synthesis of 1-Ethoxy-4-(sulfinylamino)benzene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate benzene derivative with the sulfinylamino group. The ethoxy group is introduced via etherification reactions, often utilizing alkyl halides as starting materials. The optimization of these steps is crucial to ensure high purity and yield, which are essential for both academic research and industrial applications.
From an environmental perspective, understanding the degradation pathways of 1-Ethoxy-4-(sulfinylamino)benzene is critical for assessing its impact on ecosystems. Recent research has focused on its biodegradation under various environmental conditions. A study published in *Environmental Science & Technology* in 2023 revealed that this compound undergoes rapid microbial degradation under aerobic conditions, reducing concerns about its persistence in natural environments.
In conclusion, 1-Ethoxy-4-(sulfinylamino)benzene (CAS No 26341-92-4) is a versatile compound with significant potential across multiple scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool in drug discovery, catalysis, and materials science. As ongoing research continues to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in advancing modern chemistry.
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